N'-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of applications in various fields such as medicinal chemistry, coordination chemistry, and material science. This compound is characterized by the presence of a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms, and a nitrobenzylidene group, which is an aromatic ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: Similar in structure but contains a dinitro group and a chlorine substituent.
N-(3-Nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine: Contains a trimethoxysilylpropyl group instead of the benzimidazole ring.
Uniqueness
N’-(3-Nitrobenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts specific electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential therapeutic agent with distinct biological activities.
Properties
Molecular Formula |
C15H11N5O3 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11N5O3/c21-15(11-4-5-13-14(7-11)17-9-16-13)19-18-8-10-2-1-3-12(6-10)20(22)23/h1-9H,(H,16,17)(H,19,21)/b18-8+ |
InChI Key |
YKSFCVIDRJQENA-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.